molecular formula C16H14BrN3O4 B5548057 5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide

5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide

Cat. No. B5548057
M. Wt: 392.20 g/mol
InChI Key: NAHRXQUXAGIRJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions and strategic methodologies. For instance, the synthesis of related furan and oxadiazole derivatives involves multiple steps, including bromination, condensation, and cyclization reactions. These methods showcase the intricate process of creating such compounds and their derivatives, highlighting the synthetic routes that could be adapted for our compound of interest (Stephens et al., 2001).

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the behavior and potential applications of a compound. X-ray crystallography and spectroscopy methods, such as those used by Zhu and Qiu (2011), provide insight into the crystal structure, helping to visualize the arrangement of molecules and the spatial relationship between atoms within the compound. This information is vital for predicting reactivity and stability (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound involves studying its reactivity with various reagents and conditions. The retro-ene reaction of oxadiazol derivatives, as described by Kleier and Pilgram (1987), exemplifies the type of chemical transformations that such compounds can undergo, providing a basis for predicting how our compound might react under similar conditions (Kleier & Pilgram, 1987).

Physical Properties Analysis

The physical properties, including solubility, melting point, and spectral characteristics, are crucial for practical applications. Research on related compounds, such as the study by Wei-guo (2007), which investigated the UV spectrum and fluorescence properties of an electroluminescent material precursor, can provide insights into the physical properties that might be expected for our compound of interest (Wei-guo, 2007).

Chemical Properties Analysis

Analyzing the chemical properties involves studying the compound's behavior in various chemical reactions and its stability under different conditions. The efficient synthesis and reaction pathways demonstrated by Hirokawa et al. (2000) for producing related compounds highlight the importance of understanding the chemical properties to exploit the compound's potential applications (Hirokawa et al., 2000).

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of compounds related to 5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide involves complex chemical reactions that yield various derivatives with potential bioactive properties. For instance, the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents demonstrates the intricate processes involved in creating compounds with significant biological activities (Ismail et al., 2004). Similarly, research into the synthesis, insecticidal activity, and structure-activity relationship (SAR) of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings highlights the compound's potential for pest control applications (Qi et al., 2014).

Biological Applications and Potential Therapeutic Uses

The compound and its derivatives have been explored for various biological activities, including antiprotozoal, insecticidal, and potentially antidiabetic and antimicrobial effects. The promising in vitro IC50 values against T. b. rhodesiense and P. falciparum suggest potential applications in treating protozoal infections (Ismail et al., 2004). Insecticidal activities against diamondback moth and the exploration of density functional theory (DFT) studies indicate its potential in agricultural pest management (Qi et al., 2014). Additionally, the compound's derivatives have shown antimicrobial activities, suggesting potential for development into new antimicrobial agents (Aghekyan et al., 2020).

properties

IUPAC Name

5-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4/c1-20(16(21)12-7-8-13(17)23-12)9-14-18-15(19-24-14)10-3-5-11(22-2)6-4-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHRXQUXAGIRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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